![molecular formula C12H14N2O3S B2989593 N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide CAS No. 2411279-96-2](/img/structure/B2989593.png)
N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide
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Overview
Description
“N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide” is a compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines . This reaction yields 4-hydroxy-1-methyl-2,2-di-oxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides and analogs with similar structures .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .properties
IUPAC Name |
N-(1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-12(15)13-10-8-18(16,17)14(2)11-7-5-4-6-9(10)11/h3-7,10H,1,8H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRFJSBTQCGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(CS1(=O)=O)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide |
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